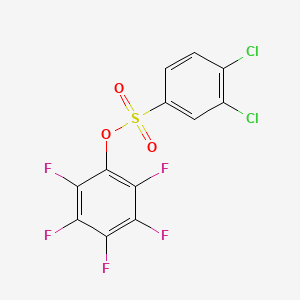

2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3,4-dichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F5O3S/c13-5-2-1-4(3-6(5)14)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWRAMAVWZLBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 3,4-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group can act as a leaving group in nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The dichlorobenzenesulfonate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions with the use of a base to facilitate the substitution.

Electrophilic Aromatic Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic conditions to introduce new substituents onto the aromatic ring.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted product, while electrophilic aromatic substitution with a nitrating agent would yield a nitro-substituted product.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.

Biology: The compound can be used in the modification of biomolecules, such as proteins, to study their structure and function.

Mechanism of Action

The mechanism by which 2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate exerts its effects is primarily through its ability to participate in substitution reactions. The pentafluorophenyl group acts as a good leaving group, facilitating the introduction of various nucleophiles onto the aromatic ring. This property is exploited in the synthesis of complex molecules and the modification of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonate esters, focusing on substituent effects, reactivity, and applications:

Key Structural and Functional Differences:

Substituent Position and Reactivity: The 3,4-dichloro configuration in the target compound maximizes electron-withdrawing effects, enhancing sulfonate group activation compared to 2,3-dichloro () or 2,5-dichloro () isomers. This positional variation impacts steric accessibility and electronic stabilization in reactions . Trimethyl () and monomethyl () analogs exhibit reduced reactivity due to the electron-donating nature of methyl groups, making them less effective as leaving groups.

Applications :

- The target compound’s dual halogenation is advantageous in Suzuki-Miyaura couplings (analogous to pentafluorophenyl boronic acid in ) and polymer modifications , where high leaving-group ability is critical.

- Methyl-substituted analogs () may find use in less demanding synthetic environments or as stabilizers.

Safety and Stability: Chlorinated derivatives are likely more toxic and environmentally persistent than methylated analogs due to halogen content. The trimethyl compound () is explicitly labeled as an irritant (Xi), while chlorinated variants may require stricter handling . Hydrolytic stability is lower in halogenated sulfonates compared to non-halogenated ones, as seen in related compounds (e.g., pentafluorophenylacetic acid in ).

Biological Activity

2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate (CAS Number: 885949-57-5) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H3Cl2F5O3S

- Melting Point : 79 - 81 °C

- Purity : ≥95% .

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The compound acts as a sulfonate ester which can influence enzyme activities and receptor interactions.

Enzyme Inhibition

Studies have shown that sulfonate esters can inhibit certain enzymes involved in metabolic processes. For example:

- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and the bioactivation of xenobiotics. Inhibition may lead to altered pharmacokinetics of co-administered drugs.

Receptor Modulation

The compound has also been observed to modulate receptor activity:

- G Protein-Coupled Receptors (GPCRs) : Interaction with GPCRs can influence signal transduction pathways leading to various physiological responses.

Toxicity Profile

The toxicity of this compound has been evaluated in several studies:

- Acute Toxicity : Studies indicate that the compound exhibits moderate toxicity upon acute exposure. Symptoms may include respiratory irritation and gastrointestinal distress.

- Chronic Exposure : Long-term exposure has been linked to potential carcinogenic effects as suggested by studies on related dichlorobenzene compounds .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of dichlorobenzene derivatives highlighted the persistence of such compounds in ecosystems. The assessment indicated that compounds like this compound could bioaccumulate in aquatic organisms leading to toxic effects at higher trophic levels.

Case Study 2: Pharmacological Applications

In a pharmacological context, research has explored the use of this compound as a potential therapeutic agent due to its ability to modulate enzyme activity. Clinical trials investigating its efficacy in treating specific diseases are ongoing.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl 3,4-dichlorobenzenesulfonate, and how can purity be validated?

- Methodology : React 3,4-dichlorobenzenesulfonyl chloride with pentafluorophenol under anhydrous conditions (e.g., in dichloromethane) using a base like triethylamine to scavenge HCl. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography or recrystallization. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via H/F NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use glass vials with PTFE-lined caps to avoid leaching. Handle in a fume hood with nitrile gloves and safety goggles due to its irritant properties (Xi hazard classification). Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess degradation pathways .

Q. What spectroscopic techniques are most effective for characterizing this sulfonate ester?

- Approach : Use F NMR to confirm pentafluorophenyl substitution patterns (δ –140 to –165 ppm for aromatic F). H NMR can identify residual protons in the dichlorobenzene moiety. FT-IR should show S=O stretches near 1360 cm and 1170 cm. X-ray crystallography (if crystals form) provides definitive structural confirmation, as seen in related sulfonate esters .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dichlorobenzenesulfonate group influence reactivity in nucleophilic substitutions?

- Analysis : The electron-withdrawing Cl groups enhance the leaving-group ability of the sulfonate. Compare kinetics with non-chlorinated analogs (e.g., methylbenzenesulfonates) using F NMR to track substitution rates. Computational studies (DFT) can quantify the sulfonate’s electrophilicity. Note that steric hindrance from the pentafluorophenyl group may slow reactions in bulky nucleophiles .

Q. What strategies mitigate competing side reactions during coupling reactions involving this compound?

- Design : Pre-activate the sulfonate with a Lewis acid (e.g., Zn(CF), as in ) to enhance electrophilicity. Use polar aprotic solvents (DMF, DMSO) at 60–80°C to suppress hydrolysis. Monitor by-products (e.g., free pentafluorophenol via LC-MS) and optimize stoichiometry to minimize decomposition .

Q. How can researchers resolve contradictions in reported solubility data for halogenated sulfonate esters?

- Troubleshooting : Test solubility in a solvent panel (toluene, THF, DCM, DMF) under controlled humidity. Conflicting data may arise from residual moisture or crystallinity differences. Use dynamic light scattering (DLS) to detect aggregates. Reference NIST standards ( ) for calibration and validate with Karl Fischer titration for water content .

Q. What role does this compound play in synthesizing fluorinated polymers or surfactants?

- Application : As a sulfonate ester, it can act as a monomer in polyelectrolytes or a precursor for sulfonic acid-functionalized materials. Copolymerize with fluorinated acrylates (e.g., pentafluorophenyl methacrylate, ) via RAFT polymerization. Evaluate thermal stability (TGA) and surface properties (contact angle measurements) .

Data Contradiction and Validation

Q. Why do some studies report divergent reactivity for pentafluorophenyl sulfonates under basic vs. acidic conditions?

- Resolution : Under basic conditions, hydrolysis dominates, generating pentafluorophenol and sulfonic acid. In acidic media, the sulfonate may act as a leaving group in SN1 mechanisms. Replicate experiments using controlled pH buffers (e.g., phosphate or acetate) and track intermediates via F NMR. Cross-reference with Safety Data Sheets ( ) to identify decomposition products .

Q. How can researchers address discrepancies in melting points reported for structurally similar sulfonate esters?

- Validation : Perform DSC analysis at a controlled heating rate (5°C/min) under nitrogen. Compare with literature values for analogs (e.g., 2,4,6-trimethylbenzenesulfonate in ). Differences may arise from polymorphism or impurities—recrystallize from multiple solvents (hexane, ethyl acetate) and characterize via PXRD .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.